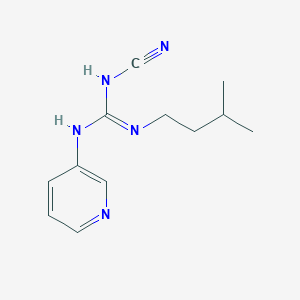
Guanidine, N-cyano-N'-(3-methylbutyl)-N''-3-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- is a complex organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a cyano group, a 3-methylbutyl group, and a 3-pyridinyl group attached to the guanidine core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl or heteryl amines with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in ethanol at reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures can yield the desired cyanoacetamide derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-pyridinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
60560-21-6 |
|---|---|
Formule moléculaire |
C12H17N5 |
Poids moléculaire |
231.30 g/mol |
Nom IUPAC |
1-cyano-2-(3-methylbutyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-10(2)5-7-15-12(16-9-13)17-11-4-3-6-14-8-11/h3-4,6,8,10H,5,7H2,1-2H3,(H2,15,16,17) |
Clé InChI |
UBLLTWXDTMLVSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN=C(NC#N)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



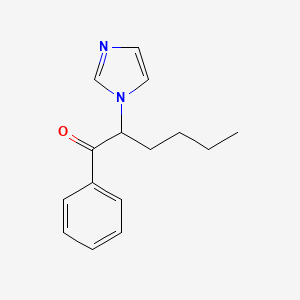
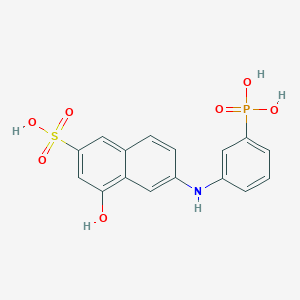
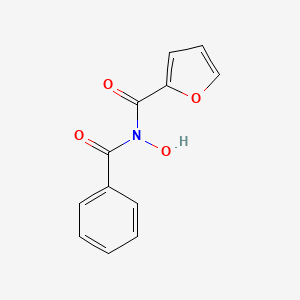
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)

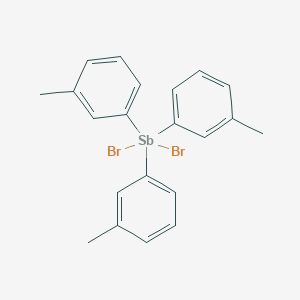

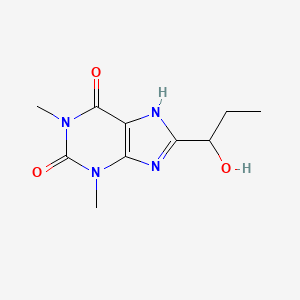
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
